

2-Chloroveratronitrile: Synonyms, Nomenclature, and Synthetic Pathways

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Compound of Interest

Compound Name: 2-Chloro-3,4-dimethoxybenzonitrile
CAS No.: 119413-61-5
Cat. No.: B047699

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Part 1: Nomenclature & Chemical Identity

2-Chloroveratronitrile is a specialized aromatic nitrile used primarily as a scaffold in medicinal chemistry, particularly in the synthesis of biaryl systems via palladium-catalyzed cross-couplings.^[1] Its nomenclature is derived from "veratronitrile" (3,4-dimethoxybenzonitrile), retaining the veratrole (1,2-dimethoxybenzene) core with a specific chlorination pattern.^[1]

Identity Matrix

Attribute	Details
Common Name	2-Chloroveratronicitrile
Systematic IUPAC Name	2-Chloro-3,4-dimethoxybenzonitrile
CAS Registry Number	119413-61-5
Molecular Formula	C ₉ H ₈ ClNO ₂
Molecular Weight	197.62 g/mol
SMILES	<chem>COc1ccc(C#N)c(Cl)c1OC</chem>
InChI Key	DVVLTABTKVOGCS-UHFFFAOYSA-N

Structural Logic & Numbering

The "veratro-" prefix historically refers to the 3,4-dimethoxy substitution pattern on a benzene ring (derived from veratric acid).[1][2] In the nitrile derivative:

- C1: Attached to the Cyano group (-CN).
- C2: The position ortho to the nitrile.[1] In 2-chloroveratronicitrile, this position holds the Chlorine atom.[1]
- C3 & C4: Hold the Methoxy groups (-OCH₃).[1]
- C5 & C6: Unsubstituted hydrogens.[1]

Critical Distinction: Researchers must distinguish this compound from 2-chloro-4,5-dimethoxybenzonitrile. While both are "chlorodimethoxybenzonitriles," the 4,5-isomer is derived from a different precursor stream.[1] The 2-chloro-3,4-dimethoxy isomer is structurally asymmetric, with the chlorine atom "sandwiched" between the nitrile and the methoxy group at C3, creating significant steric pressure that influences downstream coupling reactions.[1]

Part 2: Synthesis & Experimental Protocols

The synthesis of 2-chloroveratronicitrile is rarely performed by direct chlorination of veratronicitrile due to lack of regioselectivity. The authoritative route proceeds via the dehydration of 2-chloro-

3,4-dimethoxybenzaldehyde oxime.[1] This stepwise approach ensures complete regiocontrol.

[1]

Synthetic Pathway Diagram

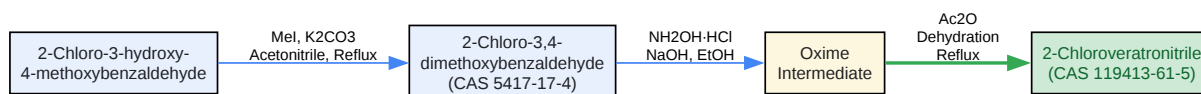


Figure 1: Regioselective synthesis of 2-chloroveratronitrile from benzaldehyde precursors.

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[1]

Detailed Experimental Protocol

This protocol validates the transformation of the commercially available aldehyde precursor (CAS 5417-17-4) into the target nitrile.

Step 1: Methylation (Precursor Synthesis)

If starting from 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[1]

- **Dissolution:** Dissolve 43 mmol (8.03 g) of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 100 mL of anhydrous Acetonitrile (MeCN).
- **Base Addition:** Add 55 mmol (7.7 g) of powdered Potassium Carbonate (K_2CO_3).
- **Alkylation:** Add 0.13 mol (8.3 mL) of Iodomethane (MeI) dropwise.
- **Reaction:** Heat to reflux and stir for 24 hours.
- **Workup:** Cool to room temperature. Filter the suspension to remove inorganic salts.[1] Evaporate the filtrate under vacuum.[1][3]
- **Yield:** ~98% (White solid).
 - **Checkpoint:** Confirm structure via 1H NMR (Methoxy signals at ~3.9 ppm).[1]

Step 2: Oxime Formation & Dehydration (The "One-Pot" Equivalent)

Adapted from the classic Organic Syntheses method for Veratronic nitrile [1].[1]

- Oxime Formation:
 - Dissolve 0.1 mol of 2-chloro-3,4-dimethoxybenzaldehyde (from Step 1) in 50 mL of warm ethanol.
 - Add a solution of 0.12 mol Hydroxylamine Hydrochloride ($\text{NH}_2\text{OH}[1]\cdot\text{HCl}$) in 10 mL water.
 - Add 0.15 mol NaOH (dissolved in minimal water) to neutralize.[1]
 - Stir at room temperature for 2-3 hours. The oxime will precipitate or separate as an oil.[1]
[4][5]
 - Isolation: Dilute with ice water, filter the solid oxime, and dry thoroughly.[1]
- Dehydration to Nitrile:
 - Place the dried oxime in a round-bottom flask equipped with a reflux condenser.
 - Add Acetic Anhydride (Ac_2O) (approx. 2-3 mL per gram of oxime).[1]
 - Caution: Heat cautiously to reflux. The reaction is exothermic.[1]
 - Reflux gently for 20 minutes.
 - Quench: Pour the reaction mixture carefully into crushed ice with vigorous stirring to hydrolyze excess anhydride.
 - Crystallization: The product, 2-chloroveratronic nitrile, will precipitate as a solid.[1]
 - Purification: Recrystallize from ethanol/water or purify via silica flash chromatography (Hexane/EtOAc).[1]

Part 3: Applications in Drug Development

2-Chloroveratronic nitrile serves as a high-value electrophile in palladium-catalyzed cross-coupling reactions.[1] The presence of the ortho-chloro group relative to the nitrile functionality makes it a challenging but rewarding substrate for steric-demanding couplings.

Suzuki-Miyaura Coupling Workflow

In the synthesis of biaryl drug candidates (e.g., PDE10A inhibitors or TLR4 agonists), the chlorine atom is selectively displaced by aryl boronic acids.[1]

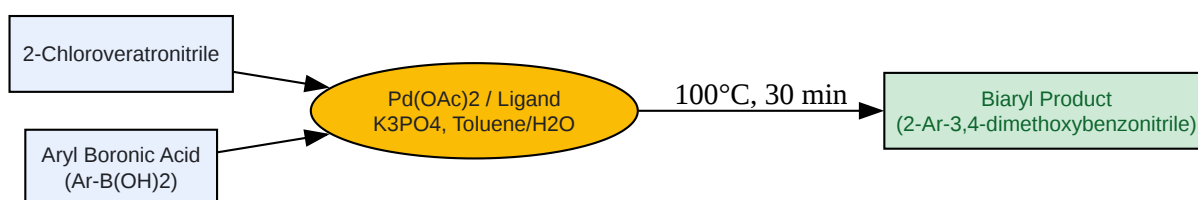


Figure 2: Palladium-catalyzed arylation of 2-chloroveratronic nitrile [2].

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Mechanistic Note: The 3-methoxy group exerts an electron-donating effect that increases the electron density at the C2 position, potentially making oxidative addition of the Pd(0) species slower compared to electron-deficient aryl chlorides.[1] High-activity ligands (e.g., SPhos or XPhos) are often required to facilitate this transformation efficiently [2].[1]

References

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